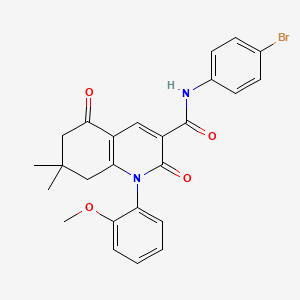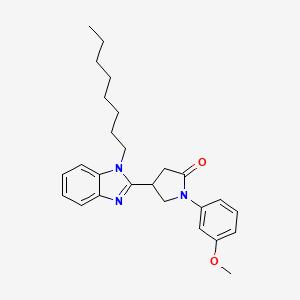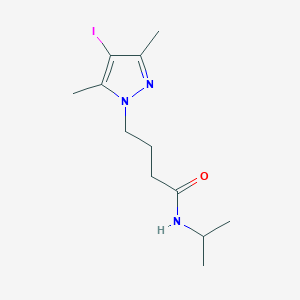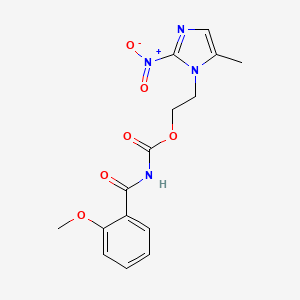![molecular formula C25H15N3O2S B11488825 (3Z)-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11488825.png)
(3Z)-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2Z)-3-OXO-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex heterocyclic compound that features an indole core fused with an imidazo-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-3-OXO-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1H-benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine . This reaction forms the imidazo-thiazole ring system, which is then further functionalized to introduce the indole moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-3-OXO-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings.
Scientific Research Applications
3-[(2Z)-3-OXO-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its electronic properties could be exploited in the development of organic semiconductors or other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[(2Z)-3-OXO-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-((2Z)-3-(2-Oxo-2-phenylethyl)-1,3-thiazol-2(3H)-ylidene)acetamide: This compound shares a similar thiazole core but differs in its substituents and overall structure.
Indole-3-acetic acid: While structurally different, this compound also features an indole core and is known for its biological activity.
Uniqueness
3-[(2Z)-3-OXO-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its fused heterocyclic structure, which combines the properties of both indole and thiazole rings. This unique structure imparts distinct electronic and steric characteristics, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H15N3O2S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2Z)-2-(2-oxo-1H-indol-3-ylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C25H15N3O2S/c29-23-19(17-13-7-8-14-18(17)26-23)22-24(30)28-21(16-11-5-2-6-12-16)20(27-25(28)31-22)15-9-3-1-4-10-15/h1-14H,(H,26,29)/b22-19- |
InChI Key |
KZFIGQYBHILDRN-QOCHGBHMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C(=O)/C(=C/4\C5=CC=CC=C5NC4=O)/SC3=N2)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=O)C(=C4C5=CC=CC=C5NC4=O)SC3=N2)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11488762.png)



![3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488781.png)
![2-(4-{[2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol](/img/structure/B11488784.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488791.png)

![3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488798.png)
![methyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11488804.png)
![N-benzyl-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11488813.png)

![1-(3-chloro-2-methylphenyl)-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11488830.png)
